5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole
Description
Properties
IUPAC Name |
1H-indol-5-yl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c26-20(16-6-7-18-15(10-16)8-9-21-18)24-11-17(12-24)25-13-19(22-23-25)14-4-2-1-3-5-14/h1-10,13,17,21H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHFELRKWLURLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)N4C=C(N=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and triazole precursors, followed by the formation of the azetidine ring. The final step involves coupling these intermediates under specific reaction conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and azetidine rings.
Reduction: Reduction reactions can be performed on the triazole ring to modify its electronic properties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanone group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified electronic properties.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The azetidine ring may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Implications
Electron-withdrawing groups (e.g., cyano in 3d) improve membrane permeability but may reduce target specificity .
Challenges and Opportunities: Solubility: The target compound’s low polarity (predicted logP: ~3.5) may limit aqueous solubility, necessitating formulation studies. Selectivity: The phenyl-triazole motif could reduce off-target effects compared to non-selective heterocycles in 5a .
Biological Activity
5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by its unique structure, which includes an indole core and a triazole moiety. The presence of these functional groups is significant as they contribute to the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing triazole and indole structures. For instance, derivatives similar to 5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole have shown promising results against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 27.3 |
| Target Compound | Various | TBD |
Studies indicate that compounds with triazole rings can inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR, suggesting a potential for targeted therapy in oncological applications .
Anti-inflammatory Activity
In addition to anticancer effects, the compound has been investigated for its anti-inflammatory properties. Research has shown that similar triazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and NO in vitro, indicating their potential utility in treating inflammatory diseases .
The mechanism by which 5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act by inhibiting specific enzymes that are crucial for tumor growth or inflammation.
- Receptor Interaction : It could also modulate receptor activity involved in cellular signaling pathways related to cancer and inflammation.
Case Studies
Several case studies have demonstrated the efficacy of triazole-containing compounds:
- Study on Antitumor Activity : A study evaluated a series of triazole derivatives against various cancer cell lines and found that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range .
- Inflammation Model : In an experimental model of inflammation, a derivative similar to the target compound reduced edema significantly compared to control groups, suggesting strong anti-inflammatory potential .
Q & A
Basic: What synthetic strategies are recommended for achieving high-purity 5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole?
Methodological Answer:
The synthesis typically involves two key steps:
Triazole Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the 1,2,3-triazole ring. Optimize catalyst concentration (e.g., 10 mol% CuSO₄·5H₂O with sodium ascorbate) and reaction time (6–12 hours) in solvents like DMSO or acetonitrile .
Azetidine Coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the azetidine carbonyl and indole moiety. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from DMF/acetic acid (1:1) to achieve >95% purity .
Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural elucidation?
Methodological Answer:
Refinement Tools : Use SHELXL for small-molecule refinement. For disordered regions, apply PART instructions and restraints (e.g., SIMU, DELU) to model anisotropic displacement .
Validation : Check for twinning via WinGX’s PLATON toolkit. Calculate R-factors (e.g., R₁ < 0.05 for high-resolution data) and validate geometry with Mogul bond-length/bond-angle databases .
Data Collection : Collect high-resolution data (≤1.0 Å) at low temperature (100 K) to minimize thermal motion artifacts .
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- NMR : ¹H NMR (400 MHz, DMSO-d₆) should show characteristic peaks: δ 8.2–8.5 ppm (triazole H), δ 7.6–7.8 ppm (indole H), and δ 4.2–4.5 ppm (azetidine CH₂). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₂₀H₁₇N₅O: 348.1456) .
- IR : Validate carbonyl stretch (C=O) at ~1650 cm⁻¹ and triazole C-N at ~1450 cm⁻¹ .
Advanced: How to design experiments to identify biological targets in CNS disorders?
Methodological Answer:
Computational Screening : Perform molecular docking (AutoDock Vina) against targets like phosphodiesterase 4 (PDE4) or serotonin receptors (5-HT₆). Prioritize binding poses with ΔG ≤ -8 kcal/mol .
In Vitro Assays :
- Enzyme Inhibition : Test PDE4 activity using fluorescent cAMP analogs (IC₅₀ determination) .
- Receptor Binding : Conduct radioligand displacement assays (e.g., [³H]-WAY-100635 for 5-HT₁A) with negative controls (e.g., excess serotonin) .
Validation : Use siRNA knockdown of putative targets in neuronal cell lines to assess functional impact on cAMP levels .
Basic: What purification techniques optimize yield post-synthesis?
Methodological Answer:
- Column Chromatography : Use gradient elution (hexane → ethyl acetate) on silica gel. Collect fractions showing UV absorption at 254 nm .
- Recrystallization : Dissolve crude product in minimal DMF at 60°C, add acetic acid dropwise until cloudiness appears, and cool to 4°C for crystal formation .
- Yield Optimization : Typical yields range from 60–75% after purification. Low yields (<50%) may indicate incomplete triazole formation—re-optimize Cu catalyst .
Advanced: How to address low reactivity in azetidine coupling reactions?
Methodological Answer:
Activation : Pre-activate the carboxylic acid with EDC/HOBt for 30 minutes before adding the indole nucleophile .
Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states. Avoid protic solvents that may hydrolyze intermediates .
Microwave Assistance : Apply microwave irradiation (100°C, 150 W, 20 minutes) to accelerate reaction kinetics .
Advanced: How to correlate electronic structure with biological activity using computational methods?
Methodological Answer:
DFT Calculations : Compute HOMO/LUMO energies (Gaussian 09, B3LYP/6-31G*) to predict electron-rich regions (e.g., triazole N2 for hydrogen bonding) .
QSAR Modeling : Develop regression models linking logP, polar surface area, and IC₅₀ values from PDE4 inhibition assays .
MD Simulations : Run 100 ns simulations (AMBER) to assess target-ligand stability (RMSD ≤ 2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
